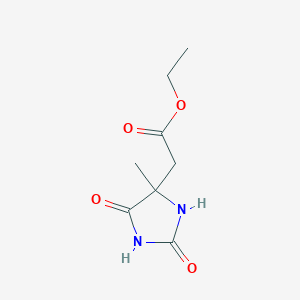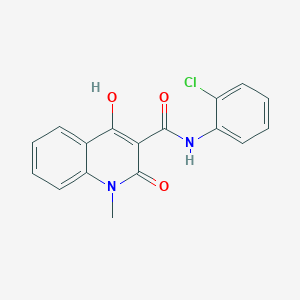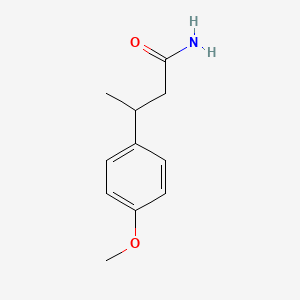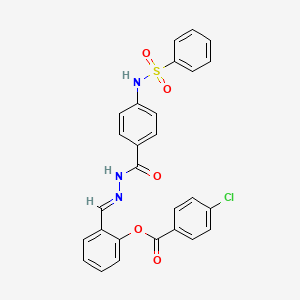
2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196 g/mol . This compound is part of the imidazolidinyl family, which is known for its diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE typically involves the cyclization of appropriate diamines and nitriles under controlled conditions. For instance, a common method involves the reaction of diamine with propionitrile at temperatures ranging from 80°C to 140°C, followed by dehydrogenation using a catalyst such as Raney nickel at temperatures between 170°C and 200°C .
Industrial Production Methods
In industrial settings, the production of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various imidazolidine compounds.
Applications De Recherche Scientifique
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL (2,5-DIOXO-4,4-DIPHENYL-1-IMIDAZOLIDINYL)ACETATE: This compound has a similar structure but with diphenyl groups, which may alter its chemical properties and applications.
2-ETHYL-4-METHYLIMIDAZOLE: This compound shares the imidazole core but differs in its functional groups and overall structure.
Uniqueness
ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it valuable in both research and industrial contexts.
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13) |
Clé InChI |
RFRJKUDURJVSJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(C(=O)NC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)




![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11999748.png)
